
Methyl 2-chloro-6-ethylpyridine-4-carboxylate
Overview
Description
Methyl 2-chloro-6-ethylpyridine-4-carboxylate: is a chemical compound belonging to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chlorine atom at the 2-position, an ethyl group at the 6-position, and a carboxylate ester group at the 4-position of the pyridine ring.
Synthetic Routes and Reaction Conditions:
Chlorination and Ethylation: The synthesis of this compound typically involves the chlorination of 2-ethylpyridine-4-carboxylate followed by ethylation. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl₂) and ethylating agents like ethyl iodide (C₂H₅I) under controlled temperatures.
Industrial Production Methods: On an industrial scale, the compound is synthesized through a multi-step process involving the initial formation of the pyridine ring, followed by selective halogenation and esterification steps. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of 2-hydroxy-6-ethylpyridine-4-carboxylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and reaction conditions involving polar aprotic solvents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)₂).
Major Products Formed:
Oxidation: 2-Chloro-6-ethylpyridine-4-carboxylic acid.
Reduction: 2-Hydroxy-6-ethylpyridine-4-carboxylate.
Substitution: Various substituted pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry: Methyl 2-chloro-6-ethylpyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active compounds, potentially exhibiting antimicrobial, antiviral, and anticancer properties. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which Methyl 2-chloro-6-ethylpyridine-4-carboxylate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Methyl 2-chloro-6-methylpyridine-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group at the 6-position.
Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar structure but with a methoxy group instead of an ethyl group at the 6-position.
Methyl 2-chloro-6-ethylpyrimidine-4-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness: Methyl 2-chloro-6-ethylpyridine-4-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-chloro-6-ethylpyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-7-4-6(9(12)13-2)5-8(10)11-7/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCNHYUPUKEJKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254814 | |
Record name | Methyl 2-chloro-6-ethyl-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4104-77-2 | |
Record name | Methyl 2-chloro-6-ethyl-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4104-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-6-ethyl-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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